REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[N:4]([C:12]([CH2:15][CH3:16])=[N:13][N:14]=2)[C:5]2[C:10]([N:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[C:17]1([NH2:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.ClC1C2N(C(C)=NN=2)C2C(N=1)=CC=CC=2.C1(N)CCCC1>>[CH2:15]([C:12]1[N:4]2[C:5]3[C:10]([N:11]=[C:2]([NH:23][C:17]4[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=4)[C:3]2=[N:14][N:13]=1)=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=2N(C3=CC=CC=C3N1)C(=NN2)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=2N(C3=CC=CC=C3N1)C(=NN2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NN=C2N1C1=CC=CC=C1N=C2NC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |